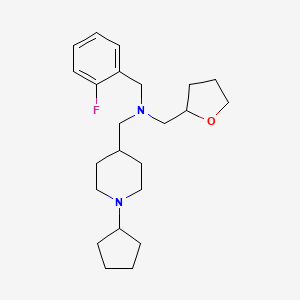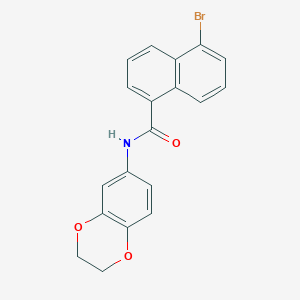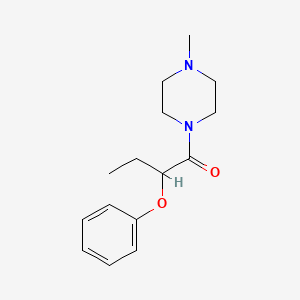![molecular formula C15H19FN2O5S B6124691 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FS-115, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to modulate the activity of various neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to induce apoptosis and cell cycle arrest, which could potentially lead to the inhibition of tumor growth and proliferation. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent and selective activity against various targets, making it a promising therapeutic agent. Another advantage is that it can be synthesized relatively easily and with high purity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in different contexts. Another limitation is that its potential side effects and toxicity have not been fully characterized, which could limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to further investigate its mechanism of action and optimize its use in different contexts, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore its potential as a therapeutic agent in other fields, such as infectious diseases and autoimmune diseases. Additionally, further research is needed to fully characterize its potential side effects and toxicity, in order to assess its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride and triethylamine to yield 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been studied for its potential as a therapeutic agent in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-13-2-1-12(15(19)17-3-7-22-8-4-17)11-14(13)24(20,21)18-5-9-23-10-6-18/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELDEGRPQZKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)


![3-{[(cyclopropylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6124662.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)

![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B6124684.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)